molecular formula C27H25F3N4O2S B2368707 4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476447-88-8

4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2368707
CAS No.: 476447-88-8
M. Wt: 526.58
InChI Key: LNHLAIWZSOFKPB-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H25F3N4O2S and its molecular weight is 526.58. The purity is usually 95%.
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Biological Activity

The compound 4-methoxy-N-((4-phenethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, molecular structure, and biological properties, including its effects on various cellular pathways and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C22H24F3N3OC_{22}H_{24}F_3N_3O, with a molecular weight of approximately 425.45 g/mol. The structure includes a methoxy group, a trifluoromethylbenzyl moiety, and a triazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazole ring via cyclization.
  • Introduction of the trifluoromethylbenzyl group through nucleophilic substitution.
  • Final coupling with the methoxybenzamide component.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression, such as RET kinase .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some derivatives within this class display anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

  • Study on MCF7 Cells : A study evaluated the effect of the compound on MCF7 cells and found that it reduced cell viability significantly after 48 hours of treatment. The mechanism involved downregulation of the Bcl-2 protein and upregulation of pro-apoptotic factors like Bax .
  • In Vivo Studies : Animal models treated with similar triazole-based compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF715Apoptosis induction
AnticancerA54918Kinase inhibition
Anti-inflammatoryRAW 264.712Cytokine inhibition

Properties

IUPAC Name

4-methoxy-N-[[4-(2-phenylethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O2S/c1-36-23-13-9-21(10-14-23)25(35)31-17-24-32-33-26(34(24)16-15-19-5-3-2-4-6-19)37-18-20-7-11-22(12-8-20)27(28,29)30/h2-14H,15-18H2,1H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLAIWZSOFKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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